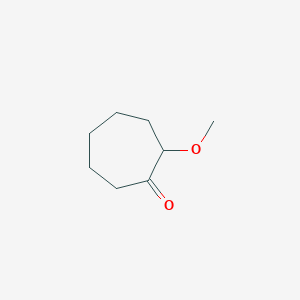
2-Methoxycycloheptanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxycycloheptanone is a cyclic ketone with the chemical formula C8H14O2. It is also known as MCH and is commonly used in the chemical industry as a fragrance ingredient and flavoring agent. However, recent scientific research has shown that MCH has potential applications in the medical field, particularly in the treatment of neurological disorders.
Mécanisme D'action
The exact mechanism of action of MCH is not yet fully understood. However, it is believed that MCH works by modulating the activity of certain enzymes and proteins in the brain, which in turn helps to protect neurons from damage and degeneration.
Biochemical and Physiological Effects
MCH has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine. It also helps to reduce the levels of oxidative stress and inflammation, which are known to contribute to the development of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MCH in lab experiments is its low toxicity and high stability. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using MCH is that its mechanism of action is not yet fully understood, which can make it difficult to design experiments that target specific pathways or processes in the brain.
Orientations Futures
There are a number of future directions for research on MCH. One area of focus is the development of new drugs and therapies that are based on the neuroprotective properties of MCH. Another area of interest is the study of MCH's effects on other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, researchers are exploring the use of MCH as a tool for studying the mechanisms of neurodegeneration and developing new treatments for these conditions.
Méthodes De Synthèse
The synthesis of MCH involves the reaction of cyclohexanone with methanol in the presence of a catalyst. The reaction is carried out at high temperature and pressure, and the resulting product is purified through distillation and recrystallization.
Applications De Recherche Scientifique
Recent studies have shown that MCH has potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. MCH has been found to have neuroprotective properties and can help to prevent the degeneration of neurons in the brain.
Propriétés
Numéro CAS |
155200-44-5 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
2-methoxycycloheptan-1-one |
InChI |
InChI=1S/C8H14O2/c1-10-8-6-4-2-3-5-7(8)9/h8H,2-6H2,1H3 |
Clé InChI |
BQHRSBPOYHEYHI-UHFFFAOYSA-N |
SMILES |
COC1CCCCCC1=O |
SMILES canonique |
COC1CCCCCC1=O |
Synonymes |
2-METHOXYCYCLOHEPTANONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



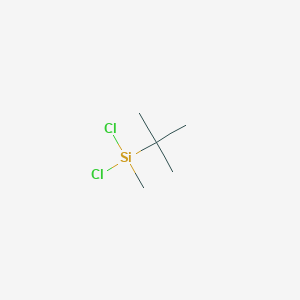
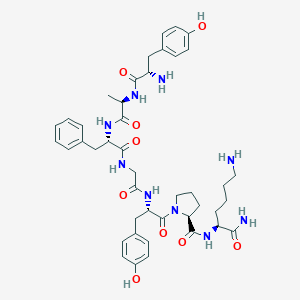
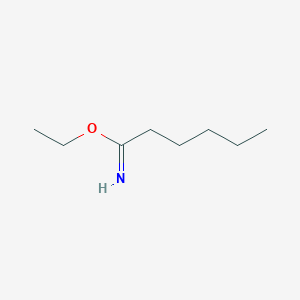
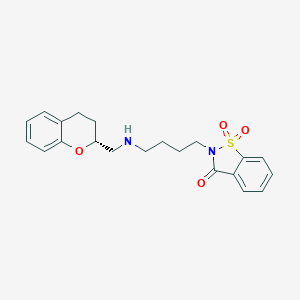
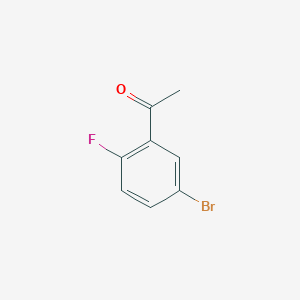
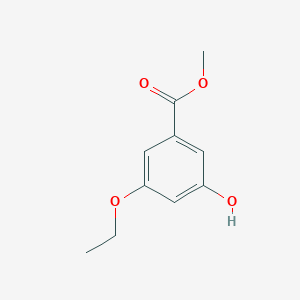
![(2S)-N-[5-[[(2S)-2,5-diaminopentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B170816.png)
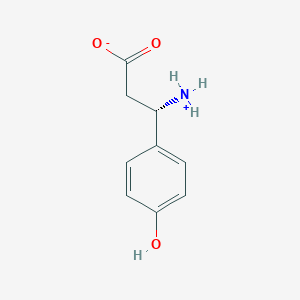
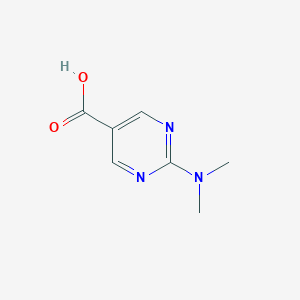
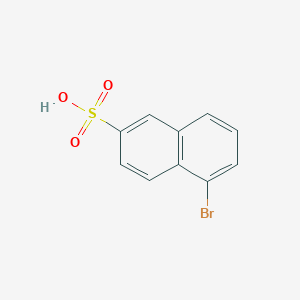
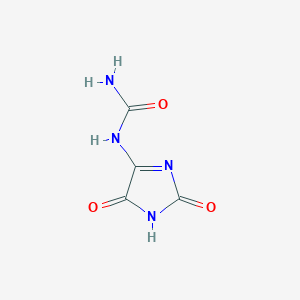
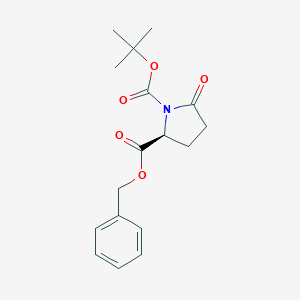
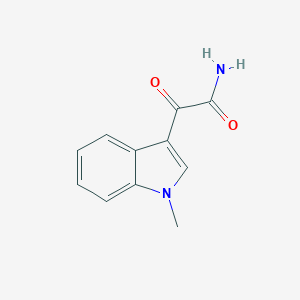
![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)